molecular formula C5H7Cl2N3 B591654 (3-Chloropyrazin-2-yl)methanamine hydrochloride CAS No. 939412-86-9

(3-Chloropyrazin-2-yl)methanamine hydrochloride

Cat. No. B591654
M. Wt: 180.032
InChI Key: YYVVOYJKQZWKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloropyrazin-2-yl)methanamine hydrochloride” is an organic compound that can be used as an intermediate in the synthesis of pharmaceuticals and chemicals .


Molecular Structure Analysis

The molecular formula of “(3-Chloropyrazin-2-yl)methanamine hydrochloride” is C5H7Cl2N3 . The InChI code is 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H and the InChI key is YYVVOYJKQZWKFS-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=C(C(=N1)CN)Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Chloropyrazin-2-yl)methanamine hydrochloride” is 180.04 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

  • Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes for cellular imaging and treatment, which included variants of the related compound (pyridin-2-yl)methanamine. These complexes showed remarkable photocytotoxicity in red light to different cell lines, indicating their potential in cancer treatment and diagnosis (Basu et al., 2014).

  • Sharma and Sharma (2014) described the microwave-assisted synthesis of pharmaceutical pyrazole derivatives, including (6-chloropyrazin-2-yl) methanones. This synthesis approach provides efficient and scalable production of these compounds, which have potential pharmaceutical applications (Sharma & Sharma, 2014).

  • Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. This study highlights the potential of such compounds in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

  • Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions using compounds including (1H-indol-4-yl)methanamine. This research opens up pathways to access underexplored indole core structures in medicinal chemistry (Schönherr & Leighton, 2012).

  • Becerra et al. (2021) described the synthesis of a novel pyrazolyl imine compound at ambient temperature, involving (pyridin-2-yl)methanamine. This synthesis method could be valuable for the development of new chemical entities (Becerra, Cobo, & Castillo, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

(3-chloropyrazin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVOYJKQZWKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655074
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyrazin-2-yl)methanamine hydrochloride

CAS RN

939412-86-9
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloropyrazin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloropyrazine-2-carbonitrile (160 g, 1.147 mol) in acetic acid (1.5 L) was added Raney Nickel (50% slurry in water, 70 g, 409 mmol). The resulting mixture was stirred under 4 bar hydrogen at room temperature overnight. Raney Nickel was removed by filtration over decalite and the filtrate was concentrated under reduced pressure and co-evaporated with toluene. The remaining brown solid was dissolved in ethyl acetate at 50° C. and cooled on an ice-bath. 2M hydrogen chloride solution in diethyl ether (1.14 L) was added in 30 min. The mixture was allowed to stir at room temperature over weekend. The crystals were collected by filtration, washed with diethyl ether and dried under reduced pressure at 40° C. The product brown solid obtained was dissolved in methanol at 60° C. The mixture was filtered and partially concentrated, cooled to room temperature and diethyl ether (1000 ml) was added. The mixture was allowed to stir at room temperature overnight. The solids formed were collected by filtration, washed with diethyl ether and dried under reduced pressure at 40° C. to give 153.5 g of (3-chloropyrazin-2-yl)methanamine.hydrochloride as a brown solid (74.4%, content 77%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
3
Citations
KM Elattar, R Rabie, MM Hammouda - Synthetic Communications, 2016 - Taylor & Francis
The present review provides a study on the structural features, reactions, and synthetic methodologies of pyrido[1,2-c]pyrimidines. The maximum deviation from the mean plane of the …
Number of citations: 32 www.tandfonline.com
JH Zhao, QL Xu, S Ma, CY Li, HC Zhang… - European Journal of …, 2023 - Elsevier
Multiple myeloma (MM) is a hematologic neoplasm of plasma cells that is currently deemed incurable. Despite the introduction of novel immunomodulators and proteasome inhibitors, …
Number of citations: 1 www.sciencedirect.com
K Pratap, KK Yadav, DS Rawat - Chemistry & Biology Interface, 2022 - researchgate.net
As per WHO report 202, cancer is a leading cause of death worldwide, accounting for nearly 10 million deaths. Socancer remains one of the major public health burdensworldwide. It is …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.